Cas no 1396852-53-1 (N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide)

N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide
- N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
- F6245-0328
- N-(3,4-dichlorophenyl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- VU0540305-1
- AKOS024543094
- 1396852-53-1
-
- インチ: 1S/C15H13Cl2F3N4O2/c16-10-2-1-9(7-11(10)17)21-14(25)24-5-3-8(4-6-24)12-22-23-13(26-12)15(18,19)20/h1-2,7-8H,3-6H2,(H,21,25)
- InChIKey: PXAJQDOUNCKLCB-UHFFFAOYSA-N
- ほほえんだ: N1(C(NC2=CC=C(Cl)C(Cl)=C2)=O)CCC(C2=NN=C(C(F)(F)F)O2)CC1
計算された属性
- せいみつぶんしりょう: 408.0367655g/mol
- どういたいしつりょう: 408.0367655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 71.3Ų
N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6245-0328-5mg |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1396852-53-1 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6245-0328-4mg |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1396852-53-1 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6245-0328-15mg |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1396852-53-1 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6245-0328-5μmol |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1396852-53-1 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6245-0328-10mg |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1396852-53-1 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6245-0328-1mg |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1396852-53-1 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6245-0328-2mg |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1396852-53-1 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6245-0328-20μmol |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1396852-53-1 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6245-0328-100mg |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1396852-53-1 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6245-0328-3mg |
N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1396852-53-1 | 3mg |
$94.5 | 2023-09-09 |
N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide 関連文献
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamideに関する追加情報
Comprehensive Analysis of N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide (CAS 1396852-53-1)
The compound N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide (CAS 1396852-53-1) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethyl group and the 1,3,4-oxadiazole ring, contribute to its potential applications in drug discovery and crop protection. This article delves into the molecular characteristics, synthesis pathways, and emerging applications of this compound, addressing common queries such as "What is the role of 1,3,4-oxadiazole in medicinal chemistry?" and "How does the trifluoromethyl group enhance bioactivity?"
From a structural perspective, N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide combines a piperidine core with a 1,3,4-oxadiazole heterocycle, a combination often explored for its pharmacokinetic advantages. The presence of the trifluoromethyl moiety is particularly noteworthy, as this group is known to improve metabolic stability and membrane permeability in bioactive molecules. Researchers frequently search for "CF3-containing compounds in drug design" or "oxadiazole derivatives as enzyme inhibitors," highlighting the relevance of this compound in contemporary studies.
The synthesis of CAS 1396852-53-1 typically involves multi-step organic reactions, including cyclization to form the 1,3,4-oxadiazole ring and subsequent carboxamide coupling. Recent publications have optimized these procedures to achieve higher yields and purity, addressing industrial demands for scalable production. Queries like "Synthetic routes for trifluoromethyl-oxadiazole hybrids" reflect the growing interest in efficient manufacturing techniques for such complex molecules.
In pharmacological contexts, preliminary studies suggest that N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide may exhibit modulation properties toward specific biological targets, though detailed mechanistic data remain under investigation. Its structural analogs have shown promise in addressing "resistance mechanisms in pathogens" and "selective kinase inhibition," topics frequently debated in academic forums. The compound's lipophilic and electron-withdrawing features align with modern drug design principles, making it a candidate for further optimization.
Beyond pharmaceuticals, agrochemical researchers are evaluating this compound for its potential herbicidal or fungicidal activity, given the historical efficacy of dichlorophenyl and oxadiazole derivatives in crop protection. Searches such as "novel oxadiazole pesticides" or "trifluoromethyl in agrochemicals" underscore its cross-disciplinary appeal. Environmental stability and selectivity profiles are key focus areas in these applications.
Regulatory and safety assessments of CAS 1396852-53-1 adhere to global chemical compliance standards, with emphasis on biodegradation and ecotoxicology. While not classified as hazardous under current guidelines, proper handling protocols are recommended due to its heterocyclic and halogenated nature. Professionals often inquire about "handling protocols for fluorinated organic compounds" or "oxadiazole toxicity profiles," which are addressed through rigorous testing.
In summary, N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide represents a versatile scaffold with dual-sector potential. Its development aligns with trends toward multi-target therapeutics and sustainable agrochemicals, answering frequent search queries like "next-generation heterocyclic compounds" and "fluorine in bioactive molecules." Continued research will likely expand its utility across life sciences and material innovation.
1396852-53-1 (N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide) 関連製品
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